molecular formula C14H22N4O B11812042 1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11812042
M. Wt: 262.35 g/mol
InChI Key: KNFLNNVTHVBQHU-UHFFFAOYSA-N
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Description

1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine moiety and the aminopropyl group. The reaction conditions often require the use of solvents such as dichloromethane or dimethyl sulfoxide, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.

    1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various biochemical studies.

Uniqueness

1-(4-(5-(1-Aminopropyl)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of a piperazine ring, pyridine moiety, and aminopropyl group provides a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

1-[4-[5-(1-aminopropyl)pyridin-2-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C14H22N4O/c1-3-13(15)12-4-5-14(16-10-12)18-8-6-17(7-9-18)11(2)19/h4-5,10,13H,3,6-9,15H2,1-2H3

InChI Key

KNFLNNVTHVBQHU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)C)N

Origin of Product

United States

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